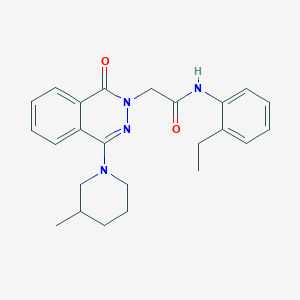

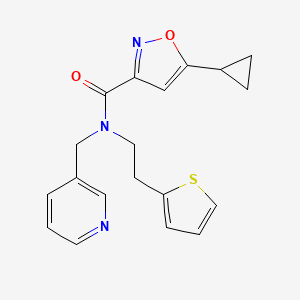

![molecular formula C14H22Cl2N2OS B2474207 N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride CAS No. 2418682-86-5](/img/structure/B2474207.png)

N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[4-(Aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride” is a complex organic molecule. It contains a cyclohexyl group (a six-membered carbon ring), an aminomethyl group (a nitrogen atom bonded to a methyl group), a propanamide group (a three-carbon chain with a carboxamide functional group), and a 5-chlorothiophen-2-yl group (a five-membered ring containing sulfur and a chlorine substituent) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclohexyl group might be introduced using a Grignard reaction, while the aminomethyl group could be added using a reductive amination . The propanamide group might be added using a reaction with a carboxylic acid derivative, and the 5-chlorothiophen-2-yl group could be added using a coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a rigid, three-dimensional structure, while the aminomethyl and propanamide groups would introduce polarity and the potential for hydrogen bonding . The 5-chlorothiophen-2-yl group would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amine group could be acylated or alkylated, or it could undergo a condensation reaction with a carboxylic acid . The propanamide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of polar functional groups would likely make it somewhat soluble in water, while the cyclohexyl and 5-chlorothiophen-2-yl groups would increase its solubility in organic solvents .Scientific Research Applications

Scientific Research Applications of Related Compounds

FTY720 (Fingolimod) in Cancer Therapy

FTY720, also known as Fingolimod, is a compound with structural relevance to sphingosine-1-phosphate receptor modulators. It has been approved by the FDA for multiple sclerosis due to its immunosuppressive effects. Beyond its primary use, FTY720 shows preclinical antitumor efficacy in various cancer models. Its action mechanism involves both sphingosine-1-phosphate receptor-dependent and -independent pathways, indicating a potential broader application in cancer therapy beyond its immunosuppressive effects (Li Zhang et al., 2013).

Evaluation of Novel Synthetic Opioids

Research on novel synthetic opioids, particularly N-substituted benzamides and acetamides (known as U-drugs), focuses on their chemistry, pharmacology, and impact on drug markets. These studies are critical for understanding emerging substances of abuse and developing detection methods for new psychoactive substances. The synthesis and evaluation of related compounds offer insights into potential therapeutic applications and risks associated with misuse (K. Sharma et al., 2018).

Thiophene Analogues in Carcinogenic Evaluation

Thiophene analogues of known carcinogens are synthesized and evaluated for potential carcinogenicity, providing a basis for understanding how structural modifications affect biological activity and toxicity. Such research contributes to the development of safer chemical entities with reduced carcinogenic potential (J. Ashby et al., 1978).

Toxicity and Detection Methods for Acrylamide

Investigations into the occurrence, generation, toxicity, and determination of acrylamide, especially in processed foods, underline the importance of detecting and understanding the toxicological profile of chemical compounds. Biosensors represent an advanced, rapid, and specific method for acrylamide detection, demonstrating the intersection of chemical research and technological development for public health safety (C. Pundir et al., 2019).

Future Directions

properties

IUPAC Name |

N-[4-(aminomethyl)cyclohexyl]-3-(5-chlorothiophen-2-yl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2OS.ClH/c15-13-7-5-12(19-13)6-8-14(18)17-11-3-1-10(9-16)2-4-11;/h5,7,10-11H,1-4,6,8-9,16H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANSNHNVPNUSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)NC(=O)CCC2=CC=C(S2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2418682-86-5 |

Source

|

| Record name | 3-(5-chlorothiophen-2-yl)-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]propanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2474127.png)

![methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474128.png)

![2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2474136.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2474140.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2474143.png)

![4-oxo-N-(3,3,5-trimethylcyclohexyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2474145.png)

![(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474147.png)